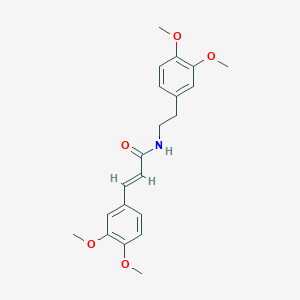![molecular formula C32H24N2O5 B187950 5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione] CAS No. 5186-51-6](/img/structure/B187950.png)
5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
'5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]' is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound belongs to the family of isoindoline-1,3-dione derivatives, which have been extensively studied for their biological activities.
Mechanism Of Action
The mechanism of action of '5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]' is still under investigation. However, it has been suggested that its antioxidant and anti-inflammatory activities are due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. Its anticancer activity may be due to its ability to induce apoptosis and inhibit cell proliferation.
Biochemical And Physiological Effects
'5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]' has been reported to have various biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species and lipid peroxidation in cells. It has also been reported to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, it has been shown to inhibit the growth of cancer cells and induce apoptosis.
Advantages And Limitations For Lab Experiments
One advantage of using '5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]' in lab experiments is its high purity and yield. This makes it easier to obtain and work with in experiments. However, one limitation is that its mechanism of action is still not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of '5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]'. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in the treatment of various diseases, such as cancer and inflammatory disorders. Additionally, the development of new derivatives of '5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]' with improved biological activities may also be a promising direction for future research.
Conclusion:
In conclusion, '5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]' is a chemical compound that has shown potential applications in biomedical research. Its antioxidant, anti-inflammatory, and anticancer activities make it a promising candidate for the development of new drugs and therapies. However, further research is needed to fully understand its mechanism of action and explore its potential applications.
Synthesis Methods
The synthesis of '5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]' involves the reaction of 3,4-dimethylbenzaldehyde with malononitrile in the presence of ammonium acetate and ethanol. The resulting product is then treated with hydrazine hydrate to yield the desired compound. This method has been reported to have a high yield and purity of the product.
Scientific Research Applications
'5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]' has shown potential applications in biomedical research due to its various biological activities. It has been reported to exhibit antioxidant, anti-inflammatory, and anticancer activities. It has also been shown to inhibit the growth of bacteria and fungi. These properties make it a promising candidate for the development of new drugs and therapies.
properties
CAS RN |
5186-51-6 |
|---|---|
Product Name |
5,5'-oxybis[2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione] |
Molecular Formula |
C32H24N2O5 |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-5-[2-(3,4-dimethylphenyl)-1,3-dioxoisoindol-5-yl]oxyisoindole-1,3-dione |
InChI |
InChI=1S/C32H24N2O5/c1-17-5-7-21(13-19(17)3)33-29(35)25-11-9-23(15-27(25)31(33)37)39-24-10-12-26-28(16-24)32(38)34(30(26)36)22-8-6-18(2)20(4)14-22/h5-16H,1-4H3 |
InChI Key |
JVWUZWFZLOHNEE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC(=C(C=C6)C)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC(=C(C=C6)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




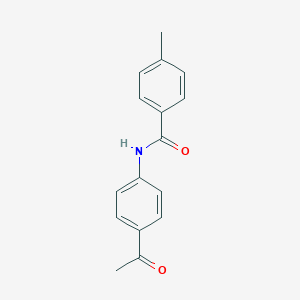
![2-(Benzo[b]thiophen-3-yl)ethanamine](/img/structure/B187872.png)
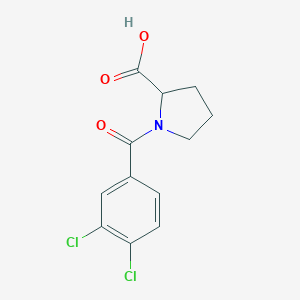
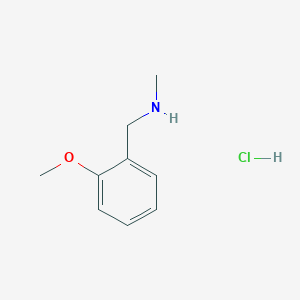
![2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione](/img/structure/B187875.png)
![(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone](/img/structure/B187878.png)
![(2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B187885.png)
![2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol](/img/structure/B187886.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B187887.png)
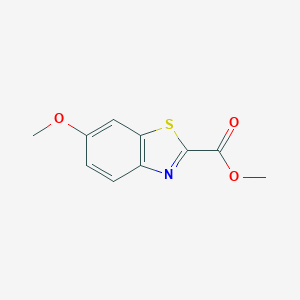
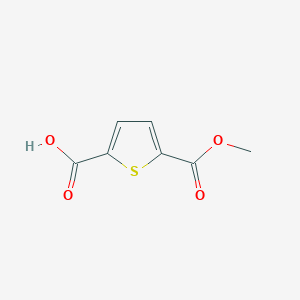
![2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B187891.png)
